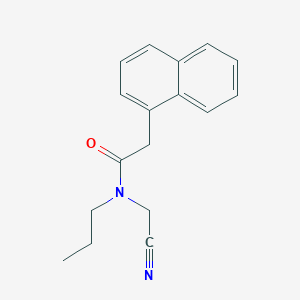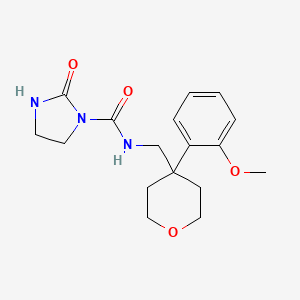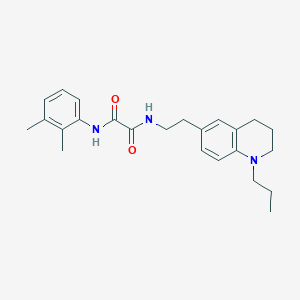
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide is a chemical compound that belongs to the class of naphthalene derivatives. It is an important intermediate in the synthesis of various pharmaceutical compounds. In recent years, there has been a growing interest in the scientific community to study the properties and applications of this compound.
Mecanismo De Acción
The exact mechanism of action of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It may also interact with ion channels and receptors in the nervous system, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. It has also been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. These effects may contribute to its therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide is its ease of synthesis and availability. It can be synthesized using simple and inexpensive reagents, making it a cost-effective compound for laboratory experiments. However, its low solubility in water and other common solvents can make it difficult to work with in certain experimental settings. Its potential toxicity and side effects should also be taken into consideration when using it in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of research is the development of new synthetic methods and modifications of the compound to improve its pharmacological properties and reduce its toxicity. Additionally, studies on its interactions with other drugs and its pharmacokinetics and pharmacodynamics are also needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide involves the reaction of 2-naphthylacetonitrile with propylamine and acetic anhydride in the presence of a catalyst. The reaction proceeds through an intermediate, which is then hydrolyzed to yield the final product. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-naphthalen-1-yl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-11-19(12-10-18)17(20)13-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPYIOAOXIKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(naphthalen-1-yl)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)
![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2768027.png)

![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2768032.png)

![1-Prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2768034.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)